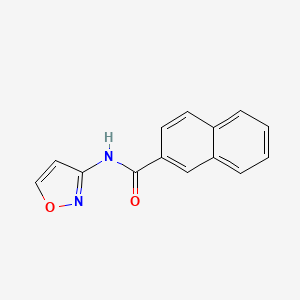
N-(12-OXAZOL-3-YL)NAPHTHALENE-2-CARBOXAMIDE
描述
N-(12-OXAZOL-3-YL)NAPHTHALENE-2-CARBOXAMIDE is a compound that features an oxazole ring attached to a naphthalene moiety. . The naphthalene ring system is a common structural motif in many organic compounds, contributing to the compound’s stability and reactivity.
准备方法
The synthesis of N-(12-OXAZOL-3-YL)NAPHTHALENE-2-CARBOXAMIDE typically involves the formation of the oxazole ring followed by its attachment to the naphthalene moiety. One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions can be optimized to enhance the efficiency and cost-effectiveness of the process.
化学反应分析
N-(12-OXAZOL-3-YL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The oxazole and naphthalene rings can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the oxazole and naphthalene rings .
科学研究应用
N-(12-OXAZOL-3-YL)NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of N-(12-OXAZOL-3-YL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The naphthalene moiety contributes to the compound’s overall stability and binding affinity.
相似化合物的比较
N-(12-OXAZOL-3-YL)NAPHTHALENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-CHLOROPHENYL)-3-(PHOSPHONOOXY)NAPHTHALENE-2-CARBOXAMIDE: This compound also features a naphthalene ring but has different substituents, leading to variations in its biological activity and chemical properties.
N-(DISUBSTITUTED-PHENYL)-3-HYDROXYNAPHTHALENE-2-CARBOXAMIDES:
The uniqueness of this compound lies in its specific combination of the oxazole and naphthalene rings, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(1,2-oxazol-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(15-13-7-8-18-16-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGZWFXRZTCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide](/img/structure/B4714233.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4714246.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4714249.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B4714257.png)
![N-(2-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4714263.png)
![1-[1-(4-Tert-butylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B4714269.png)

![ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4714274.png)
![6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4714286.png)

![1-{5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-CHLORO-3-METHYLPHENYL) ETHER](/img/structure/B4714321.png)
![N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B4714343.png)
![2-[(4-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4714349.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4714357.png)
